6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of benzoxazines and isoquinolines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a dihydroisoquinoline moiety, and is further functionalized with methoxy groups and a sulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
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Formation of the Isoquinoline Moiety: : The synthesis begins with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline. This can be achieved by the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA) .
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Sulfonylation: This can be accomplished by reacting the isoquinoline derivative with sulfonyl chlorides under basic conditions .
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Formation of the Benzoxazine Ring: : The final step involves the cyclization of the intermediate to form the benzoxazine ring. This can be achieved by reacting the sulfonylated isoquinoline with appropriate reagents under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives .
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Reduction: : Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative .
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazine ring, leading to the formation of various substituted derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
6-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis .
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Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
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Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
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Industry: : It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound targets enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids and prostaglandins .
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Pathways Involved: : The compound modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. This includes the inhibition of key enzymes and receptors, leading to the suppression of cancer cell growth and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of the target compound, known for its biological activities.
3,4-Dihydroisoquinoline: A related compound with similar structural features and reactivity.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: A compound with similar sulfonyl and isoquinoline moieties, known for its potent inhibitory activity against specific enzymes.
Uniqueness
6-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of benzoxazine and isoquinoline structures, along with the presence of methoxy and sulfonyl groups. This unique structure imparts specific chemical properties and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H20N2O6S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H20N2O6S/c1-25-17-7-12-5-6-21(10-13(12)8-18(17)26-2)28(23,24)14-3-4-16-15(9-14)20-19(22)11-27-16/h3-4,7-9H,5-6,10-11H2,1-2H3,(H,20,22) |
InChI Key |
MSLAEMKJCBBICY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4)OC |
Origin of Product |
United States |
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